3-[4-[(3-Carboxyphenyl)carbamoyl]thiazolidin-2-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
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Overview
Description
MK826 is a member of carbapenems.
Scientific Research Applications
Comparative Stability in Renal Enzymes
The stability of various carbapenem and penem antibiotics, including structures similar to 3-[4-[(3-Carboxyphenyl)carbamoyl]thiazolidin-2-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, was compared against porcine renal dehydropeptidase-I. The study found that different compounds exhibited varying stability levels, influencing their potential medical applications and indicating the need for considering enzyme interaction in drug design (Hikida, Yoshida, & Mitsuhashi, 1993).
Synthesis and Antibacterial Activity
Research on novel carbapenems involved the synthesis of new compounds with modifications at the C-3 position, leading to the production of derivatives showing significant antibacterial activity. These synthesized compounds displayed enhanced activity against microorganisms such as Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Streptococcus oralis, surpassing known drugs like Meropenem and Cilapenem. This highlights the potential of these compounds in developing new antibacterial agents (Valiullina et al., 2019).
Novel Bicyclic Thiazolidinone-Carbapenem Analogues
The synthesis of novel bicyclic thiazolidinone-carbapenem analogues was accomplished from thio-glycolamide and 3-triphenylmethoxypropionaldehyde. The complex synthetic process involved several steps, including oxidation and cyclization, to create the bicyclic ester. This research provides a pathway for the development of new carbapenem analogues with potential applications in medicine (Coulton & Southgate, 1992).
properties
Product Name |
3-[4-[(3-Carboxyphenyl)carbamoyl]thiazolidin-2-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
---|---|
Molecular Formula |
C21H23N3O7S2 |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
3-[[4-[(3-carboxyphenyl)carbamoyl]-1,3-thiazolidin-2-yl]sulfanyl]-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C21H23N3O7S2/c1-8-14-13(9(2)25)18(27)24(14)15(20(30)31)16(8)33-21-23-12(7-32-21)17(26)22-11-5-3-4-10(6-11)19(28)29/h3-6,8-9,12-14,21,23,25H,7H2,1-2H3,(H,22,26)(H,28,29)(H,30,31) |
InChI Key |
WQQHQJCEAFGLEA-UHFFFAOYSA-N |
SMILES |
CC1C2C(C(=O)N2C(=C1SC3NC(CS3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O)C(C)O |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3NC(CS3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O)C(C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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